molecular formula C13H16N2O6 B13832684 (S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate

(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate

Cat. No.: B13832684
M. Wt: 296.28 g/mol
InChI Key: VFDMIQARHVLPBK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an ethyl ester group, an acetamido group, and a nitrophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amino acid derivative followed by esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of new amide or thioether compounds.

Scientific Research Applications

(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3®-Acetamido-3-(4-Hydroxyphenyl)Propanoate: A similar compound with a different stereochemistry and lacking the nitro group.

    Ethyl β-(S)-Hydroxybenzopropanoate: Another related compound with variations in functional groups.

Uniqueness

(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate

InChI

InChI=1S/C13H16N2O6/c1-3-21-13(18)10(14-8(2)16)6-9-4-5-12(17)11(7-9)15(19)20/h4-5,7,10,17H,3,6H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

VFDMIQARHVLPBK-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.